2-Chloro-6-fluorobenzoylacetonitrile
Overview
Description
2-Chloro-6-fluorobenzoylacetonitrile is a chemical compound with the molecular formula C9H5ClFNO. It is a derivative of benzoylacetonitrile, featuring chlorine and fluorine atoms on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluorobenzoylacetonitrile can be synthesized through several methods, including:
Halogenation: Starting from 2-fluorobenzoylacetonitrile, chlorination can be performed using chlorine gas in the presence of a suitable catalyst.
Nucleophilic Substitution: Reacting 2-chloro-6-fluorobenzonitrile with a suitable nucleophile under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluorobenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the halogenated positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Primary amines and other reduced derivatives.
Substitution Products: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6-fluorobenzoylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and other biological processes.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2-Chloro-6-fluorobenzoylacetonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
2-Chlorobenzonitrile
2-Fluorobenzonitrile
2,6-Difluorobenzonitrile
2-Chloro-6-fluorobenzonitrile
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Biological Activity
2-Chloro-6-fluorobenzoylacetonitrile (CAS No. 75279-55-9) is a halogenated organic compound with notable biological activities. Its molecular formula is , and it has a molecular weight of approximately 169.58 g/mol. This compound is primarily recognized for its applications in medicinal chemistry and agrochemicals, particularly in the synthesis of pharmaceuticals and pesticides.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of cell membrane integrity and interference with metabolic pathways critical for microbial survival.
Cytotoxicity and Anticancer Potential
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell types, including breast and lung cancer cells. The compound's ability to activate apoptotic pathways may be linked to its interaction with specific cellular targets involved in cell cycle regulation.
Enzyme Inhibition
Another significant aspect of its biological activity is the inhibition of metabolic enzymes . Studies have shown that this compound can inhibit key enzymes such as cytochrome P450s, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential utility in treating infections caused by resistant pathogens.
- Cytotoxicity Assessment : In a study conducted on human lung carcinoma cells (A549), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values determined at 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells.
- Enzyme Interaction : Research published in Drug Metabolism and Disposition explored the compound's interaction with cytochrome P450 enzymes. The findings suggested that this compound acts as a competitive inhibitor, impacting the metabolism of commonly prescribed medications.
Biological Activity Summary
Pharmacokinetic Properties
Property | Value |
---|---|
Molecular Weight | 169.58 g/mol |
Solubility | Soluble in DMSO |
LogP | 3.5 |
pKa | Not determined |
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-3-oxopropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABHMTVOJXTKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CC#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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